molecular formula C19H18N6O2S B11484851 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B11484851
M. Wt: 394.5 g/mol
InChI Key: IOSVLPFKOPMLBN-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that combines a pyrimidine ring with a pyrrole ring, linked through a sulfanyl-acetamide bridge. The presence of multiple functional groups, including amino, oxo, cyano, and methyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and pyrrole intermediates separately, followed by their coupling through a sulfanyl-acetamide linkage.

    Pyrimidine Intermediate Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Pyrrole Intermediate Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and pyrrole intermediates through a sulfanyl-acetamide bridge. This can be achieved by reacting the pyrimidine intermediate with a thiol compound, followed by acylation with the pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various alkyl or acyl groups at the amino position.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure and functional groups make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biochemistry: It can be used as a probe to study biochemical pathways involving pyrimidine and pyrrole derivatives.

    Industrial Chemistry: The compound’s reactivity can be harnessed in the synthesis of complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target in biological systems. Generally, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding. The presence of the amino, oxo, and cyano groups allows for multiple points of interaction with biological macromolecules, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-phenyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide: Similar structure with a phenyl group instead of a benzyl group.

    2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-ethyl-1H-pyrrol-2-yl)acetamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may confer specific biological activity or reactivity that is not observed in similar compounds.

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C19H18N6O2S/c1-11-13(9-20)18(22-14(11)7-12-5-3-2-4-6-12)24-17(27)10-28-19-23-15(21)8-16(26)25-19/h2-6,8,22H,7,10H2,1H3,(H,24,27)(H3,21,23,25,26)

InChI Key

IOSVLPFKOPMLBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=CC(=O)N2)N)CC3=CC=CC=C3

Origin of Product

United States

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